1-(2-AMINO-1,3-BENZOXAZOL-5-YL)ETHANONE
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Overview
Description
1-(2-AMINO-1,3-BENZOXAZOL-5-YL)ETHANONE is a heterocyclic compound with a molecular formula of C9H8N2O2. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features an oxazole ring fused with a benzene ring, making it a benzo[d]oxazole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-AMINO-1,3-BENZOXAZOL-5-YL)ETHANONE can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenol with ethyl oxalyl chloride, followed by the reaction with acetic anhydride . The reaction conditions typically include the use of a base such as pyridine and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method is advantageous due to its efficiency and reduced reaction times. The process involves the same reactants but utilizes microwave irradiation to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-AMINO-1,3-BENZOXAZOL-5-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzo[d]oxazole derivatives.
Scientific Research Applications
1-(2-AMINO-1,3-BENZOXAZOL-5-YL)ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 1-(2-AMINO-1,3-BENZOXAZOL-5-YL)ETHANONE involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The oxazole ring structure allows for interactions with nucleophilic sites on proteins and DNA, leading to its biological effects . The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
1-(2-AMINO-1,3-BENZOXAZOL-5-YL)ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound features an amino group at the 2-position of the oxazole ring, enhancing its reactivity and potential for forming hydrogen bonds. This structural uniqueness contributes to its diverse applications in medicinal chemistry and industry .
Properties
IUPAC Name |
1-(2-amino-1,3-benzoxazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5(12)6-2-3-8-7(4-6)11-9(10)13-8/h2-4H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUWFGOKSUXCSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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